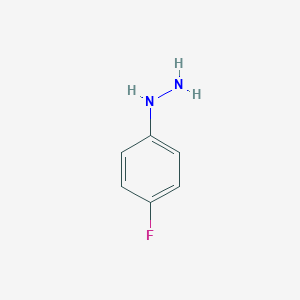

(4-Fluorophenyl)hydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBMIRYQUFQQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190589 | |

| Record name | (4-Fluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371-14-2 | |

| Record name | 4-Fluorophenylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Fluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-fluorophenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Fluorophenyl)hydrazine Hydrochloride (CAS 823-85-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(4-Fluorophenyl)hydrazine hydrochloride , with the CAS number 823-85-8, is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its utility as a precursor for a variety of biologically active molecules, particularly in the synthesis of tryptamine (B22526) derivatives and other heterocyclic compounds, makes a thorough understanding of its properties and reactivity crucial for researchers and developers in these fields.[1][2] This technical guide provides an in-depth overview of the core properties, synthesis, applications, and relevant biological pathways associated with this compound hydrochloride.

Core Properties

This compound hydrochloride is a white to off-white or light red crystalline solid.[3][4] The presence of a fluorine atom on the phenyl ring can influence the metabolic stability and binding affinity of its derivatives, making it a valuable component in drug discovery.[1][5] Its hydrochloride salt form enhances stability and solubility, facilitating its use in various chemical reactions.[3][5]

Chemical and Physical Properties

The key chemical and physical properties of this compound hydrochloride are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 823-85-8 | [6] |

| Molecular Formula | C₆H₇FN₂·HCl | [7] |

| Molecular Weight | 162.59 g/mol | [8] |

| Appearance | White to off-white/light red crystalline solid/powder | [3][4] |

| Melting Point | 173 °C, 250 °C, 265 °C (dec.), 281-285 °C, ≥300 °C (lit.) | [6][9][10][11][12] |

| Boiling Point | 306 °C / 60 mmHg (lit.) | [9] |

| Flash Point | 140 °C (lit.) | [9] |

| Solubility | Soluble in water and various organic solvents like alcohol. | [3][13][14] |

| Purity | Typically ≥95%, ≥97% | [2][11] |

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the identity and purity of this compound hydrochloride.

| Spectroscopic Data | Interpretation | References |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.39 (s), 8.3 (br s), 7.14 (m), 7.09 (m) | [6] |

| IR Spectroscopy | Key absorptions are expected for N-H, C-H (aromatic), C=C (aromatic), and C-F stretching vibrations. Spectra are available as KBr disc or ATR. | [1] |

| Mass Spectrometry | Molecular ion peak corresponding to the free base (C₆H₇FN₂) at m/z 126. | [7] |

Synthesis Protocol

A common method for the synthesis of this compound hydrochloride involves the diazotization of 4-fluoroaniline (B128567) followed by reduction.

Experimental Protocol: Synthesis from 4-Fluoroaniline [4]

-

Diazotization:

-

Dissolve 4-fluoroaniline (127.6 g, 1 mol) in concentrated hydrochloric acid (293 mL).

-

Stir the mixture for 2 hours at room temperature.

-

Cool the solution to below 5 °C.

-

Slowly add a solution of sodium nitrite (B80452) (72.5 g, 1.05 mol) in water (145 mL) dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for 1 hour after the addition is complete.

-

Filter the reaction mixture to obtain the diazonium salt solution.

-

-

Reduction:

-

Prepare a solution of sodium bisulfite (NaHSO₃) (213.2 g, 2.05 mol) in water (500 mL).

-

Slowly add the bisulfite solution to the filtrate from the previous step, maintaining the temperature between 0-10 °C.

-

Adjust the pH to 6-7 using a 25% NaOH solution.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.

-

-

Hydrolysis and Isolation:

-

Cool the mixture to room temperature.

-

Add concentrated hydrochloric acid (600 mL) dropwise.

-

Heat the mixture to 90-100 °C for 1 hour.

-

Cool the mixture to 10 °C.

-

Collect the precipitate by filtration to yield this compound hydrochloride as a light red solid.

-

Key Applications and Experimental Protocols

The primary application of this compound hydrochloride is in the Fischer indole (B1671886) synthesis to produce fluorinated indole derivatives.[15] These indoles are precursors to various pharmaceuticals, including tryptamines used in the treatment of migraines and cluster headaches.[1][2][4]

Fischer Indole Synthesis

The Fischer indole synthesis is a classic reaction that forms an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions.[15][16]

General Experimental Protocol: Fischer Indole Synthesis

-

Hydrazone Formation:

-

This compound hydrochloride is typically neutralized to the free base before reaction or used directly with an appropriate acid catalyst.

-

The this compound is reacted with an equimolar amount of an aldehyde or ketone in a suitable solvent such as ethanol (B145695) or acetic acid.

-

The mixture is often stirred at room temperature or gently heated to form the corresponding (4-fluorophenyl)hydrazone.

-

-

Cyclization:

-

An acid catalyst is added to the hydrazone. Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[15][16]

-

The reaction mixture is heated, often to reflux, to induce a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring.

-

-

Work-up and Purification:

-

The reaction mixture is cooled and neutralized.

-

The product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The crude product is purified by recrystallization or column chromatography.

-

References

- 1. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 1H NMR [m.chemicalbook.com]

- 7. This compound | C6H7FN2 | CID 69982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 823-85-8|this compound hydrochloride| Ambeed [ambeed.com]

- 9. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Tryptamine - Wikipedia [en.wikipedia.org]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. CAS 823-85-8: this compound hydrochloride [cymitquimica.com]

- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 16. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

(4-Fluorophenyl)hydrazine synthesis from 4-fluoroaniline

An In-depth Technical Guide to the Synthesis of (4-Fluorophenyl)hydrazine from 4-fluoroaniline (B128567)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical intermediate in the synthesis of a wide array of pharmaceuticals, notably tryptamine-based drugs for migraine treatment, as well as agrochemicals and other specialty chemicals.[1][2] Its synthesis from the readily available precursor 4-fluoroaniline is a cornerstone reaction for medicinal and process chemists. This technical guide provides a comprehensive overview of the primary synthetic route, which involves a two-step process: the diazotization of 4-fluoroaniline followed by the reduction of the resulting diazonium salt. This document furnishes detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction workflow and chemical pathway.

Reaction Overview

The conversion of 4-fluoroaniline to this compound is typically achieved in high yields through a two-stage, one-pot synthesis. The overall transformation can be summarized as follows:

-

Diazotization: The primary amino group of 4-fluoroaniline is converted into a diazonium salt.[3][4] This reaction is conducted in an acidic medium (typically hydrochloric acid) at low temperatures (0-5 °C) using a nitrosating agent, most commonly sodium nitrite (B80452).[4][5][6] The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[4]

-

Reduction: The intermediate 4-fluorobenzenediazonium (B14715802) chloride is then reduced to the corresponding hydrazine (B178648) derivative. Common reducing agents for this step include sodium bisulfite (NaHSO₃) or sodium pyrosulfite (Na₂S₂O₅).[7][8] The reaction is completed by heating, followed by acidic hydrolysis to yield the final product, which is typically isolated as its hydrochloride salt.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound hydrochloride from 4-fluoroaniline.

Caption: General workflow for the synthesis of this compound HCl.

Detailed Experimental Protocols

The following protocols are based on established laboratory procedures.

Protocol 3.1: Synthesis using Sodium Bisulfite Reduction

This procedure details the synthesis of this compound hydrochloride from 4-fluoroaniline.[2][7]

Materials:

-

4-fluoroaniline (127.6 g, 1.0 mol)

-

Concentrated Hydrochloric Acid (approx. 893 mL total)

-

Sodium Nitrite (NaNO₂, 72.5 g, 1.05 mol)

-

Sodium Bisulfite (NaHSO₃, 213.2 g, 2.05 mol)

-

25% Sodium Hydroxide (B78521) (NaOH) solution

-

Deionized Water

Procedure:

-

Preparation of Amine Salt: In a suitable reaction vessel, dissolve 4-fluoroaniline (127.6 g) in concentrated hydrochloric acid (293 mL) and stir for 2 hours at room temperature.[2][7]

-

Diazotization: Cool the solution from Step 1 to below 5 °C using an ice bath. Separately, prepare a solution of sodium nitrite (72.5 g) in water (145 mL). Slowly add the sodium nitrite solution dropwise to the 4-fluoroaniline hydrochloride solution, ensuring the temperature is maintained below 5 °C.[2][7] After the addition is complete, continue stirring for 1 hour at the same temperature.[2][7]

-

Filtration: Filter the cold reaction mixture to remove any insoluble impurities and collect the filtrate, which contains the 4-fluorobenzenediazonium chloride intermediate.[2][7]

-

Reduction: In a separate, larger vessel, prepare a solution of sodium bisulfite (213.2 g) in water (500 mL). Cool this solution to between 0-10 °C. Slowly add the diazonium salt filtrate from Step 3 to the sodium bisulfite solution. During the addition, maintain the pH of the mixture between 6 and 7 by adding 25% NaOH solution as needed.[2][7]

-

Heating and Hydrolysis: Once the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.[2][7] Afterwards, cool the mixture to room temperature.

-

Acidification and Final Hydrolysis: Slowly add concentrated hydrochloric acid (600 mL) dropwise to the cooled mixture. Heat the acidified mixture to 90-100 °C for 1 hour to complete the hydrolysis.[2][7]

-

Isolation: Cool the final mixture to 10 °C. The product, 4-fluorophenylhydrazine hydrochloride, will precipitate as a light red solid.[2][7] Collect the solid by filtration and dry appropriately. The expected yield is approximately 129.3 g (60%).[2][7]

Protocol 3.2: Synthesis using Sodium Pyrosulfite Reduction

An alternative method utilizes sodium pyrosulfite as the reducing agent, which can shorten reaction times.[8]

Procedure:

-

Diazotization: Prepare the diazonium salt solution from 4-fluoroaniline (2.22 g), 10N hydrochloric acid (5 mL), and sodium nitrite (1.38 g) as described in Protocol 3.1, steps 1 and 2.[8]

-

Reduction: Prepare an alkaline solution of sodium pyrosulfite (6.4 g) in water (25 mL) with 10N sodium hydroxide (5 mL). Cool this solution to 10 °C.[8] Add the diazonium salt solution to the sodium pyrosulfite solution, maintaining the temperature between 20-35 °C and the pH between 7-8 for 30 minutes.[8]

-

Reinforced Reduction: Heat the mixture to 60-80 °C and add an additional portion of sodium pyrosulfite (1.0-2.0 g).[8]

-

Hydrolysis and Isolation: Add 10N hydrochloric acid (10 mL) and heat the mixture at 90-103 °C for 30 minutes. Cool the solution, filter, and purify the resulting solid (e.g., by recrystallization from concentrated hydrochloric acid after dissolution in water and decolorization with activated carbon) to obtain the final product.[8] This method reports product purity greater than 99%.[8]

Quantitative Data Summary

The following table summarizes key quantitative data from the described synthetic methods.

| Parameter | Method 1: Sodium Bisulfite[2][7] | Method 2: Sodium Pyrosulfite[8] | Prior Art (Referenced)[8] |

| Starting Material | 4-Fluoroaniline | 4-Fluoroaniline | 4-Fluoroaniline |

| Reducing Agent | Sodium Bisulfite (NaHSO₃) | Sodium Pyrosulfite (Na₂S₂O₅) | Stannous Chloride (SnCl₂) |

| Diazotization Temp. | < 5 °C | 0-5 °C | Not Specified |

| Reduction Temp. | 0-10 °C, then 80 °C | 20-35 °C, then 60-80 °C | Not Specified |

| Final Yield | 60% | Not explicitly stated | 63-72% |

| Reported Purity | Not Specified | > 99% | Not Specified |

| Product Form | Hydrochloride Salt | Hydrochloride Salt | Hydrochloride Salt |

Core Chemical Pathway

The diagram below outlines the core chemical transformations during the synthesis.

Caption: Key chemical stages in the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-fluoroaniline via diazotization and subsequent reduction is a robust and well-documented procedure. The use of sodium bisulfite or sodium pyrosulfite as a reducing agent offers a reliable pathway to produce this valuable intermediate with good yields and high purity. Careful control of temperature during the diazotization step is paramount to the success of the reaction. The protocols and data presented in this guide serve as a comprehensive resource for chemists in the pharmaceutical and chemical industries, enabling the efficient and reproducible synthesis of this key building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluorophenylhydrazine hydrochloride | 823-85-8 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy Benzenediazonium, 4-fluoro-, chloride | 20893-71-4 [smolecule.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. 4-Fluorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. CN101143836A - Preparation method for 4-fluorophenylhydrazine - Google Patents [patents.google.com]

An In-depth Technical Guide to (4-Fluorophenyl)hydrazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluorophenyl)hydrazine, and its more commonly used hydrochloride salt, is a key synthetic intermediate in the pharmaceutical and agrochemical industries. Its strategic importance lies in its role as a precursor for the synthesis of a variety of heterocyclic compounds, most notably indoles via the Fischer indole (B1671886) synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its significant applications, particularly in the development of serotonin (B10506) receptor agonists.

Core Physical and Chemical Properties

This compound is typically handled as its hydrochloride salt to improve stability and ease of use.[1] The properties of both the free base and the hydrochloride salt are summarized below.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₆H₇FN₂ | C₆H₈ClFN₂ |

| Molecular Weight | 126.13 g/mol | 162.59 g/mol [2][3] |

| CAS Number | 371-14-2 | 823-85-8[3] |

| Appearance | - | White to off-white or brownish crystalline powder.[1][4] |

| Melting Point | - | ≥300 °C (decomposes).[3][4] |

| Solubility | - | Soluble in water and alcohol.[1] Soluble in various organic solvents.[1] |

| pKa | - | - |

| LogP | 1.53 | - |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound.

Table 2: 1H NMR Data for this compound Hydrochloride

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.39 | s (broad) | 3H | -NH₃⁺ |

| ~8.3 | s (broad) | 1H | -NH- |

| ~7.14 | m | 2H | Aromatic CH (ortho to -NHNH₃⁺) |

| ~7.09 | m | 2H | Aromatic CH (ortho to -F) |

Solvent: DMSO-d₆, Frequency: 400 MHz[5]

Table 3: 13C NMR Data for this compound Hydrochloride

| Chemical Shift (ppm) | Assignment |

| ~157 (d, J ≈ 240 Hz) | C-F |

| ~145 | C-NHNH₃⁺ |

| ~116 (d, J ≈ 22 Hz) | Aromatic CH (ortho to -F) |

| ~114 (d, J ≈ 8 Hz) | Aromatic CH (ortho to -NHNH₃⁺) |

Solvent: Not specified in readily available data.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Table 4: Key IR Absorptions for this compound Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2600 | Strong, broad | N-H stretching (from -NH₃⁺ and -NH-) |

| ~1610 | Medium | Aromatic C=C stretching |

| ~1510 | Strong | Aromatic C=C stretching |

| ~1220 | Strong | C-F stretching |

| ~820 | Strong | C-H out-of-plane bending (para-substituted) |

Sample Preparation: KBr pellet or ATR.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base, this compound, the molecular ion peak [M]⁺ is observed at m/z 126. A significant fragment is often seen at m/z 95, corresponding to the 4-fluorophenyl cation.[6]

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol is based on the diazotization of 4-fluoroaniline (B128567) followed by reduction.

Workflow for the Synthesis of this compound Hydrochloride

Caption: Workflow for the synthesis of this compound hydrochloride.

Detailed Methodology:

-

Diazotization:

-

Dissolve 4-fluoroaniline (1.0 mol) in concentrated hydrochloric acid.

-

Stir the solution at room temperature for 2 hours.

-

Cool the mixture to below 5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.05 mol) in water dropwise, maintaining the temperature below 5°C.

-

Continue stirring for 1 hour after the addition is complete.

-

Filter the reaction mixture to obtain the diazonium salt solution.[4]

-

-

Reduction:

-

Prepare a solution of sodium bisulfite (2.05 mol) in water.

-

Slowly add the filtered diazonium salt solution to the sodium bisulfite solution, maintaining the temperature between 0-10°C.

-

Adjust the pH to 6-7 during the addition using a 25% sodium hydroxide (B78521) solution.[4]

-

-

Hydrolysis and Precipitation:

-

Heat the reaction mixture to 80°C and maintain this temperature for 1 hour.

-

Cool the mixture to room temperature.

-

Slowly add concentrated hydrochloric acid.

-

Heat the mixture to 90-100°C for 1 hour.

-

Cool the mixture to 10°C to allow for precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound hydrochloride.[4]

-

Fischer Indole Synthesis using this compound Hydrochloride

This protocol describes a general procedure for the synthesis of a fluorinated indole derivative.

Workflow for the Fischer Indole Synthesis

Caption: General workflow for the Fischer Indole Synthesis.

Detailed Methodology (Example with Cyclohexanone):

-

Reaction Setup:

-

To a round-bottom flask, add this compound hydrochloride (1.0 eq) and cyclohexanone (B45756) (1.0 eq).

-

Add a suitable acidic solvent, such as glacial acetic acid, to the flask.[7]

-

-

Reaction:

-

Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically a few hours), cool the mixture to room temperature.[7]

-

-

Work-up and Purification:

-

Pour the cooled reaction mixture into a beaker of ice water to precipitate the crude product.

-

Stir until the product solidifies.

-

Collect the solid by vacuum filtration and wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or methanol, to yield the pure 6-fluoro-1,2,3,4-tetrahydrocarbazole.[7]

-

Analytical Methods for Purity Determination

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

A common method for assessing the purity of this compound hydrochloride and its derivatives involves RP-HPLC.[8]

-

Column: A C18 column is typically used (e.g., Waters X-Bridge C18).[9]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[9]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 237 nm for a derivative).[8]

-

Sample Preparation: The sample is dissolved in a suitable diluent, often the mobile phase, and filtered before injection.

Reactivity and Applications

Fischer Indole Synthesis

The most prominent application of this compound is in the Fischer indole synthesis, a powerful reaction for constructing the indole ring system. This reaction proceeds by the acid-catalyzed rearrangement of the phenylhydrazone formed from the reaction of this compound with an aldehyde or ketone.[10][11]

Mechanism of the Fischer Indole Synthesis

Caption: Key steps in the mechanism of the Fischer Indole Synthesis.

Role in Drug Development

This compound is a crucial building block in the synthesis of numerous pharmaceuticals. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule. A notable application is in the synthesis of triptans, a class of drugs used to treat migraines and cluster headaches. These drugs are typically agonists for serotonin (5-HT) receptors.[10]

Logical Relationship in Drug Synthesis

Caption: Role of this compound as a precursor in the synthesis of serotonin receptor agonists.

For instance, this compound can be used as a starting material in some synthetic routes towards sumatriptan (B127528), a widely used anti-migraine medication.

Safety and Handling

This compound and its hydrochloride salt should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is harmful if swallowed, in contact with skin, or if inhaled. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its physical and chemical properties are well-characterized, and established protocols for its synthesis and use, especially in the Fischer indole synthesis, make it an indispensable tool for medicinal chemists and drug development professionals. The ability to introduce a fluorine atom into the indole scaffold via this precursor contributes to the development of drugs with improved pharmacokinetic and pharmacodynamic profiles.

References

- 1. CAS 823-85-8: this compound hydrochloride [cymitquimica.com]

- 2. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Fluorophenylhydrazine hydrochloride | 823-85-8 [chemicalbook.com]

- 5. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 1H NMR [m.chemicalbook.com]

- 6. Processes for the preparation of sumatriptan and related compounds - Patent WO-0134561-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to (4-Fluorophenyl)hydrazine: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-fluorophenyl)hydrazine, a key building block in synthetic and medicinal chemistry. The document details its molecular structure, physicochemical properties, synthesis, and reactivity, with a focus on its hydrochloride salt, for which more extensive experimental data is available. Detailed experimental protocols and safety information are also included to assist researchers in its effective and safe utilization.

Molecular Structure and Identification

This compound is an aromatic hydrazine (B178648) derivative characterized by a fluorine atom at the para position of the phenyl ring. It is most commonly handled in its more stable hydrochloride salt form.

Table 1: Molecular Identifiers

| Identifier | This compound | This compound Hydrochloride |

| Molecular Formula | C₆H₇FN₂[1] | C₆H₈ClFN₂[2] |

| IUPAC Name | This compound[1] | This compound;hydrochloride[2] |

| CAS Number | 371-14-2 | 823-85-8[2] |

| SMILES String | C1=CC(=CC=C1NN)F[1] | C1=CC(=CC=C1NN)F.Cl[2] |

| InChI String | InChI=1S/C6H7FN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2[1] | InChI=1S/C6H7FN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H[2] |

| InChIKey | ZXBMIRYQUFQQNX-UHFFFAOYSA-N[1] | FEKUXLUOKFSMRO-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of this compound and its hydrochloride salt are summarized below. The hydrochloride salt exhibits higher stability and water solubility, making it the preferred form for storage and many applications.

Table 2: Physicochemical Data

| Property | This compound | This compound Hydrochloride |

| Molecular Weight | 126.13 g/mol [1] | 162.59 g/mol [2] |

| Appearance | - | White to off-white or brownish crystalline powder[3] |

| Melting Point | - | ≥300 °C (literature) |

| Solubility | - | Soluble in water[3][4] |

Synthesis and Preparation

This compound hydrochloride is typically synthesized from 4-fluoroaniline (B128567) via a diazotization reaction followed by reduction. The free base can be obtained by neutralizing the hydrochloride salt.

Synthesis of this compound Hydrochloride

Experimental Protocol:

A common route for the synthesis of 4-fluorophenylhydrazine hydrochloride begins with 4-fluoroaniline.[5]

-

Diazotization: 4-fluoroaniline is dissolved in concentrated hydrochloric acid. The solution is cooled to below 5 °C, and an aqueous solution of sodium nitrite (B80452) is added dropwise while maintaining the low temperature. This reaction forms the corresponding diazonium salt.[5]

-

Reduction: A solution of sodium bisulfite is then slowly added to the diazonium salt solution at a controlled temperature (0-10 °C), with the pH adjusted to 6-7 using a sodium hydroxide (B78521) solution.[5]

-

Hydrolysis and Precipitation: The reaction mixture is heated to facilitate the reduction. After cooling, concentrated hydrochloric acid is added, and the mixture is heated again. Upon final cooling, the product, 4-fluorophenylhydrazine hydrochloride, precipitates as a solid and is collected by filtration.[5]

Preparation of this compound (Free Base)

Experimental Protocol:

The free base can be liberated from its hydrochloride salt by neutralization.

-

Dissolution: Dissolve this compound hydrochloride in water.

-

Neutralization: Cool the solution in an ice bath and add a base, such as a saturated solution of sodium bicarbonate or dilute sodium hydroxide, dropwise with stirring until the solution becomes basic (test with pH paper).

-

Extraction: Extract the aqueous solution with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as the free base.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the spectrum by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Expected ¹H NMR Spectrum (in DMSO-d₆): The spectrum is expected to show signals corresponding to the aromatic protons and the hydrazine protons. The aromatic protons will appear as multiplets in the range of δ 7.0-7.5 ppm, and the hydrazine protons will appear as broader signals.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the spectrum similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Spectrum: The spectrum will show distinct signals for the carbon atoms of the fluorophenyl ring. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

IR Spectroscopy Protocol (ATR):

-

Sample Preparation: Place a small amount of the solid this compound hydrochloride directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Expected IR Spectrum: The spectrum will show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and a strong C-F stretching band (around 1200-1250 cm⁻¹).

Reactivity and Applications

This compound is a valuable reagent in organic synthesis, primarily due to the reactivity of the hydrazine functional group.

Fischer Indole (B1671886) Synthesis

One of the most significant applications of this compound is in the Fischer indole synthesis, where it reacts with aldehydes or ketones to form fluoro-substituted indoles, which are important scaffolds in many pharmaceutical agents.

Formation of Hydrazones

This compound readily reacts with aldehydes and ketones to form the corresponding (4-fluorophenyl)hydrazones. This reaction is a reliable method for the characterization of carbonyl compounds.

Reaction with Aldehydes and Ketones:

The reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule.

This reactivity makes this compound a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final products.

Safety and Handling

This compound and its hydrochloride salt are hazardous chemicals and must be handled with appropriate safety precautions.

Table 3: GHS Hazard Information for this compound Hydrochloride

| Pictogram | Signal Word | Hazard Statements |

|

| Danger | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H317: May cause an allergic skin reaction. H350: May cause cancer. H410: Very toxic to aquatic life with long lasting effects. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a dust mask (N95 or equivalent) is recommended.

Handling and Storage:

Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed.

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) and proper laboratory safety training. Always consult the latest SDS for the most up-to-date safety information before handling this chemical.

References

- 1. This compound | C6H7FN2 | CID 69982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 823-85-8: this compound hydrochloride [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. 4-Fluorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Solubility of (4-Fluorophenyl)hydrazine hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (4-Fluorophenyl)hydrazine hydrochloride, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Due to the limited availability of public quantitative solubility data for this compound, this guide focuses on providing a detailed experimental protocol for determining its solubility in various organic solvents, enabling researchers to generate reliable data in their own laboratory settings.

Introduction to the Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound hydrochloride is a critical physicochemical property that influences numerous aspects of the drug development and manufacturing process. Understanding and quantifying solubility in a range of organic solvents is paramount for:

-

Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve reactants to a suitable concentration is fundamental for achieving optimal reaction kinetics, yield, and purity.

-

Crystallization and Purification: Controlled precipitation from a solvent system is a common method for purifying chemical compounds. Knowledge of solubility across different solvents and temperatures is essential for developing efficient crystallization processes.

-

Formulation Development: For APIs, solubility directly impacts bioavailability. In the case of intermediates, solvent choice can affect the physical properties of the final product, such as crystal form and particle size.

-

Analytical Method Development: Solubility data is crucial for preparing stock solutions and calibration standards for analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic solubility of a compound in a given solvent. This method is reliable and can be readily implemented in a standard laboratory setting.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment

-

This compound hydrochloride (high purity)

-

Selected organic solvents (analytical or HPLC grade)

-

Vials with screw caps (B75204) or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound hydrochloride to a vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer with a controlled temperature.

-

Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound hydrochloride. A standard curve should be prepared using solutions of known concentrations.

-

-

Calculation of Solubility:

-

Using the concentration determined from the HPLC analysis and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Data Presentation

The following table provides a structured format for presenting the experimentally determined solubility data for this compound hydrochloride in various organic solvents at a specified temperature.

| Organic Solvent | Solvent Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |

| Methanol | 5.1 | ||||

| Ethanol | 4.3 | ||||

| Isopropanol | 3.9 | ||||

| Acetone | 5.1 | ||||

| Acetonitrile | 5.8 | ||||

| Tetrahydrofuran (THF) | 4.0 | ||||

| Dichloromethane (DCM) | 3.1 | ||||

| N,N-Dimethylformamide (DMF) | 6.4 | ||||

| Dimethyl sulfoxide (B87167) (DMSO) | 7.2 | ||||

| Other (Specify) |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound hydrochloride using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Logical Relationship of Solvent Polarity

The choice of an organic solvent is critical, and its polarity plays a significant role in its ability to dissolve a given solute. The following diagram provides a classification of common organic solvents based on their polarity. "Like dissolves like" is a fundamental principle in predicting solubility. As this compound hydrochloride is a salt, it is expected to have higher solubility in more polar solvents.

Caption: Classification of solvents by polarity.

An In-depth Technical Guide to the Melting Point of (4-Fluorophenyl)hydrazine hydrochloride

For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is fundamental. The melting point is a critical physical property that provides insights into the purity and identity of a substance. This guide offers a detailed examination of the melting point of (4-Fluorophenyl)hydrazine hydrochloride, including reported values, standardized experimental protocols for its determination, and a discussion on the potential sources of variability.

Physicochemical Properties of this compound hydrochloride

This compound hydrochloride is an organic compound that appears as an off-white to light brownish crystalline powder. It is soluble in water. This compound serves as a key intermediate in the synthesis of various pharmaceuticals and other organic molecules.

Melting Point Data

The reported melting point of this compound hydrochloride exhibits some variability across different sources. This variation can be attributed to differences in the purity of the sample, the experimental method employed, and the calibration of the apparatus. A summary of the reported melting points is presented in the table below for easy comparison.

| Reported Melting Point (°C) | Source/Supplier |

| >250 | TJK Speciality N Fine Chemicals[1] |

| 275-277 | Tradeindia[2] |

| 281 - 285 | Chem-Impex[3] |

| ≥300 | Sigma-Aldrich[4] |

| ≥300 | ChemicalBook[5] |

Experimental Protocol for Melting Point Determination

The capillary method is a widely accepted and standardized technique for determining the melting point of a crystalline solid. The following protocol outlines the steps for an accurate determination, based on established methodologies such as those described by the United States Pharmacopeia (USP).

Apparatus

-

Melting point apparatus (e.g., Mel-Temp or similar) with a heating block and a calibrated thermometer or digital temperature sensor.

-

Glass capillary tubes (sealed at one end).

-

Mortar and pestle.

Procedure

-

Sample Preparation:

-

Ensure the this compound hydrochloride sample is thoroughly dry.

-

Grind the crystalline solid into a fine powder using a mortar and pestle to ensure uniform heat transfer.

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.

-

The packed sample should have a height of 2-4 mm.

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a preliminary rapid heating (10-20 °C per minute) can be performed to get an estimated range.

-

For an accurate measurement, start heating at a faster rate until the temperature is about 20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

Carefully observe the sample through the magnifying lens.

-

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating at the slow rate and record the temperature at which the last solid crystal melts (the clear point).

-

The melting point is reported as a range from the onset of melting to the clear point.

-

-

Post-Measurement:

-

Allow the apparatus to cool.

-

Dispose of the used capillary tube properly. Never reuse a capillary tube.

-

Logical Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for the experimental determination of a melting point.

Caption: Workflow for Capillary Melting Point Determination.

Conclusion

The melting point of this compound hydrochloride is a key parameter for its identification and purity assessment. The observed range in reported values underscores the importance of a standardized and carefully executed experimental procedure. By following the detailed protocol outlined in this guide, researchers can obtain reliable and reproducible melting point data, ensuring the quality and consistency of their scientific work.

References

A Technical Guide to High-Purity (4-Fluorophenyl)hydrazine Hydrochloride for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity (4-Fluorophenyl)hydrazine hydrochloride, a key building block in pharmaceutical and agrochemical research. This document details commercially available specifications, outlines common industrial synthesis and quality control protocols, and serves as a resource for scientists and procurement managers in the drug development sector.

Commercial Supplier Specifications

This compound hydrochloride (CAS No. 823-85-8) is available from a range of commercial suppliers. While purity levels are consistently high, it is crucial for researchers to consider the analytical methods used for verification and typical impurity profiles. The following tables summarize the specifications advertised by major suppliers.

Table 1: General Specifications from Commercial Suppliers

| Supplier | Purity Specification | Analysis Method | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Sigma-Aldrich | 97% | Not Specified | C₆H₇FN₂ · HCl | 162.59 | ≥300 (lit.)[1][2][3][4] |

| Tokyo Chemical Industry (TCI) | >97.0% | (T)(HPLC) | C₆H₇FN₂·HCl | 162.59 | Not Specified |

| Chem-Impex | ≥ 97% | NMR | C₆H₇FN₂·HCl | 162.59 | 281 - 285 (Lit.)[5] |

| Biosynth | Not Specified | Not Specified | C₈H₄FO₂N | Not Specified | Not Specified |

| Elam Pharma | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| ChemicalBook | 99% min | Not Specified | C₆H₈ClFN₂ | 162.59 | ≥300 (lit.)[6] |

| ChemScene | ≥95% | Not Specified | C₆H₈ClFN₂ | 162.59 | Not Specified |

Table 2: Additional Product Identifiers

| Identifier | Value |

| CAS Number | 823-85-8[1][2][3][5][7][8][9] |

| EC Number | 212-521-2[1][2][3] |

| MDL Number | MFCD00012942[1][2][3][5] |

| PubChem CID | 69981[5] |

| Beilstein Registry Number | 3627721[2][3] |

Experimental Protocols

The following sections detail common methodologies for the synthesis, purification, and quality control of high-purity this compound hydrochloride, based on publicly available literature and typical industrial practices.

Industrial Synthesis of this compound Hydrochloride

The most common industrial synthesis route for this compound hydrochloride involves the diazotization of 4-fluoroaniline (B128567) followed by reduction.[10][11]

Overall Reaction:

4-Fluoroaniline → 4-Fluorobenzenediazonium (B14715802) Chloride → this compound hydrochloride

Detailed Protocol:

-

Diazotization:

-

4-Fluoroaniline is dissolved in concentrated hydrochloric acid and the solution is cooled to 0-5 °C in a reactor equipped with stirring and temperature control.

-

A solution of sodium nitrite (B80452) in water is added dropwise to the 4-fluoroaniline solution, maintaining the temperature below 5 °C.[10][11] The reaction is stirred for an additional hour to ensure complete formation of the 4-fluorobenzenediazonium chloride salt.

-

-

Reduction:

-

In a separate vessel, a solution of a reducing agent, such as sodium sulfite (B76179) or stannous chloride, is prepared.

-

The cold diazonium salt solution is then slowly added to the reducing agent solution, with careful temperature control.

-

The reaction mixture is then heated to 80-90 °C for 1-2 hours to ensure complete reduction.[10][11]

-

-

Isolation and Purification:

-

The reaction mixture is cooled to room temperature, and concentrated hydrochloric acid is added to precipitate the this compound hydrochloride.

-

The mixture is further cooled to 0-10 °C to maximize crystallization.

-

The precipitated solid is collected by filtration, washed with cold water or a suitable solvent to remove residual impurities, and then dried under vacuum to yield the final product.

-

For higher purity, recrystallization from water or an ethanol/water mixture can be performed.

-

Quality Control and Analysis

A robust quality control process is essential to ensure the high purity of this compound hydrochloride for pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity and identifying potential impurities.

HPLC Method for Purity Assessment:

-

Column: A reverse-phase C18 column (e.g., Waters X-Bridge C18) is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: A known concentration of the this compound hydrochloride sample is dissolved in the mobile phase or a suitable solvent.

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The area of the main peak corresponding to this compound hydrochloride is compared to the total area of all peaks to determine the purity.

Potential Impurities to Monitor:

-

Starting material: 4-Fluoroaniline

-

Positional isomers: 2-Fluorophenylhydrazine and 3-Fluorophenylhydrazine

-

By-products from the reduction step

Applications in Drug Development

This compound hydrochloride is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5] Its primary application is in the synthesis of tryptamine (B22526) derivatives, which are used in the treatment of migraines and cluster headaches.[11] The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule. It is also used in the development of anti-cancer agents and other biologically active molecules.[5]

Safety and Handling

This compound hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a comprehensive overview for researchers and professionals working with high-purity this compound hydrochloride. For specific applications, it is always recommended to consult the supplier's technical documentation and perform appropriate quality control checks.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-fluoro Phenyl Hydrazine Hydrochloride Cas No: 823-85-8 at Best Price in Ankleshwar | Shree Sadguru Enterprise [tradeindia.com]

- 3. 4-Fluoro Phenylhydrazine HCL Manufacturer - 823-85-8 [elampharma.com]

- 4. 823-85-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. 4-Fluorophenylhydrazine 97 823-85-8 [sigmaaldrich.com]

- 6. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Fluorophenylhydrazine Hydrochloride manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 4-Fluorophenylhydrazine Hydrochloride | 823-85-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 4-Fluorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. 4-Fluorophenylhydrazine hydrochloride | 823-85-8 [chemicalbook.com]

Spectroscopic Profile of (4-Fluorophenyl)hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (4-Fluorophenyl)hydrazine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, primarily focusing on the more commonly available hydrochloride salt, with a discussion of the free base.

Spectroscopic Data Summary

The spectroscopic data for this compound hydrochloride is well-documented, providing a clear fingerprint for its identification and characterization. The data for the free base is less comprehensively available in public databases, with mass spectrometry being the most accessible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The data presented here is for the hydrochloride salt, which is the commercially prevalent form.

¹H NMR Data of this compound Hydrochloride

The ¹H NMR spectrum of this compound hydrochloride in DMSO-d₆ typically exhibits signals corresponding to the aromatic protons and the hydrazine (B178648) protons. The electron-withdrawing nature of the fluorine atom and the hydrazinium (B103819) group influences the chemical shifts of the aromatic protons.

| Assignment | Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | ~7.14 | m |

| Aromatic CH | ~7.09 | m |

| -NHNH₃⁺ | ~10.39 | s (broad) |

| -NHNH₃⁺ | ~8.3 | s (broad) |

Data sourced from publicly available spectra and may vary slightly based on experimental conditions.[1]

¹³C NMR Data of this compound Hydrochloride

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon attached to the fluorine atom shows a characteristic large coupling constant (¹JCF).

| Assignment | Chemical Shift (ppm) |

| C-F | ~156 (d, ¹JCF ≈ 235 Hz) |

| C-N | ~148 |

| Aromatic CH | ~116 (d, ²JCF ≈ 22 Hz) |

| Aromatic CH | ~113 (d, ³JCF ≈ 7 Hz) |

Note: Precise chemical shifts and coupling constants for all carbons are not consistently reported across all sources. The provided data is an approximation based on typical values for similar structures.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound hydrochloride reveals characteristic absorption bands for the N-H bonds of the hydrazinium group, the C-F bond, and the aromatic ring.

Characteristic IR Absorptions of this compound Hydrochloride

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3200 | N-H stretching (hydrazinium) |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1585 | C=C stretching (aromatic ring) |

| 1500-1400 | C=C stretching (aromatic ring) |

| 1250-1200 | C-F stretching |

| 900-675 | Aromatic C-H out-of-plane bending |

These are general ranges and specific peak positions can be found on spectral databases like SpectraBase.

Mass Spectrometry (MS)

Mass spectrometry of the free base of this compound provides information about its molecular weight and fragmentation pattern.

Mass Spectrometry Data of this compound (Free Base)

| m/z | Relative Intensity (%) | Assignment |

| 126 | 100 | [M]⁺ |

| 110 | 73.9 | [M-NH₂]⁺ |

| 95 | 24.9 | [C₆H₄F]⁺ |

| 83 | 96.9 | [C₅H₄F]⁺ |

Data obtained from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory safety procedures.

Sample Preparation

-

This compound Hydrochloride: This salt is typically a solid and can be used as received from commercial suppliers.

-

This compound (Free Base): To obtain the free base from the hydrochloride salt, a neutralization reaction is required. A general procedure involves dissolving the hydrochloride salt in water, followed by the addition of a base such as 10% aqueous sodium hydroxide (B78521) solution with stirring. The liberated free base can then be extracted with an organic solvent like ethyl acetate. The organic layer is subsequently dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent removed under reduced pressure.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-20 mg of the analyte in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: The data presented was likely acquired on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters (¹H NMR):

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: -2 to 12 ppm

-

-

Acquisition Parameters (¹³C NMR):

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID to obtain the spectrum.

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is commonly used.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample, dissolved in a volatile solvent, is injected into the GC.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Interpretation and Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For detailed analysis and interpretation, it is recommended to consult primary literature and spectral databases.

References

(4-Fluorophenyl)hydrazine Derivatives: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

(4-Fluorophenyl)hydrazine and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a subject of intense interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the phenyl ring often enhances metabolic stability and binding affinity, leading to potent pharmacological effects.[1] This technical guide provides an in-depth overview of the significant biological activities of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Biological Activities

This compound derivatives have demonstrated significant potential in several key therapeutic areas, including oncology, infectious diseases, and neurology. Their biological activities are diverse, ranging from antimicrobial and anticancer to enzyme inhibition, anticonvulsant, and anti-inflammatory effects.[2][3][4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various this compound derivatives, providing a comparative overview of their potency.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Phenyl hydrazone derivative (6a) | S. aureus, MRSA, B. subtilis | 25 | |

| Phenyl hydrazone derivative (6a) | A. baumannii | 6.25 | |

| Ortho/meta fluorine substituted (6b, 6c) | S. aureus, MRSA, B. subtilis | 12.5 | |

| Bisfluoro substituted phenyl ring (5e) | S. aureus, MRSA, A. baumannii | 12.5 | |

| Bisfluoro substituted phenyl ring (5e) | B. subtilis | 3.12 | |

| Bischloro derivative (5h) | Gram-positive bacteria | 0.78 | |

| 4-Trifluoromethyl phenyl derivative (6g) | Gram-positive bacteria | 0.78 | |

| 4-Chloro substituted phenyl hydrazone (6h) | Gram-positive bacteria | 6.25 | |

| 4-Chloro substituted phenyl hydrazone (6h) | A. baumannii | 1.56 | |

| 4-Bromophenyl derivative (6j) | A. baumannii | 0.78 | |

| Pyrimidine derivative (19) | E. coli | 12.5 | [2] |

| Pyrimidine derivative (19) | S. aureus | 6.25 | [2] |

| Pyrimidine derivative (19) | K. pneumoniae (MDR) | 12.5 | [2] |

| Pyrimidine derivative (19) | MRSA1 | 3.125 | [2] |

Table 2: Anticancer Activity of Fluorinated Aminophenylhydrazines

| Compound | Cell Line | IC50 (µM) | Antiproliferative Index (PI) | Reference |

| Compound 6 (5 fluorine atoms) | A549 (Lung Carcinoma) | 0.64 | - | [3] |

| Compound 5 (2 fluorine atoms) | A549 (Lung Carcinoma) | - | 4.95 | [3] |

| Pyrazoline derivative (IVa) | EAC tumor cells | 80% cytotoxicity at 200 µg/mL | - | [7] |

| Pyrazoline derivative (IVb) | EAC tumor cells | 80% cytotoxicity at 200 µg/mL | - | [7] |

Table 3: Monoamine Oxidase (MAO) Inhibition by Hydrazone Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Hydrazone derivative (2b) | hMAO-A | 0.028 | [4] |

| Hydrazone derivative (2a) | hMAO-A | 0.342 | [4] |

| Acyl hydrazine (B178648) (ACH10) | MAO-B | 0.14 | [8] |

| Acyl hydrazine (ACH14) | MAO-B | 0.15 | [8] |

| Acyl hydrazine (ACH13) | MAO-B | 0.18 | [8] |

| Acyl hydrazine (ACH8) | MAO-B | 0.20 | [8] |

| Acyl hydrazine (ACH3) | MAO-B | 0.22 | [8] |

Table 4: α-Amylase Inhibition by Fluorinated Hydrazinylthiazole Derivatives

| Compound | IC50 (µM) | Reference |

| Acarbose (Standard) | 5.55 ± 0.06 | [9] |

| Fluorinated Hydrazinylthiazole Derivatives (3a-o) | Moderate to high inhibition | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the biological activities of this compound derivatives.

Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles

This protocol is adapted from the Hantzsch thiazole (B1198619) synthesis.

-

Reaction Setup: An equimolar mixture of the respective thiosemicarbazone and 2-bromo-4-fluoroacetophenone is prepared in absolute ethanol.

-

Reflux: The mixture is heated under reflux for 4-5 hours.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the cyclized product is isolated.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as UV-visible, FTIR, 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.[10]

Anticancer Activity Assessment

1. MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells to determine their viability.

-

Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight.[3]

-

Compound Treatment: Cells are treated with various concentrations of the this compound derivative and a vehicle control for 24-72 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[3]

2. CFSE Assay for Antiproliferative Effects

This assay tracks cell division by measuring the dilution of the fluorescent dye CFSE.

-

Cell Labeling: A single-cell suspension is incubated with CFSE working solution (1-10 µM in pre-warmed PBS) for 20 minutes at 37°C.

-

Washing: The labeled cells are washed with fresh culture medium.

-

Incubation: Cells are incubated for another 20 minutes at 37°C to ensure complete hydrolysis of CFSE.

-

Treatment: The labeled cells are then treated with the test compounds.

-

Flow Cytometry Analysis: After the desired incubation period, the fluorescence of the cells is analyzed by flow cytometry to determine the number of cell divisions.[11]

3. Immunofluorescence for Cleaved Caspase-3

This method is used to detect apoptosis by visualizing the active form of caspase-3.

-

Cell Fixation and Permeabilization: Cells grown on coverslips are fixed and then permeabilized with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking: Non-specific antibody binding is blocked using a blocking buffer (e.g., PBS with 5% serum).

-

Primary Antibody Incubation: The cells are incubated with a primary antibody specific for cleaved caspase-3.

-

Secondary Antibody Incubation: A fluorescently labeled secondary antibody is added to bind to the primary antibody.

-

Imaging: The cells are visualized using a fluorescence microscope.

Antimicrobial Susceptibility Testing

Microbroth Dilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound.

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Enzyme Inhibition Assays

1. Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This fluorometric assay measures the inhibition of MAO enzymes.

-

Reagent Preparation: Prepare assay buffer, MAO-A or MAO-B enzyme, a suitable substrate (e.g., kynuramine), and a fluorescent probe (e.g., Amplex Red®).

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations, the MAO enzyme, and the assay buffer.

-

Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: The reaction is initiated by adding the substrate and fluorescent probe.

-

Fluorescence Measurement: The fluorescence is measured over time to determine the rate of the enzymatic reaction and the extent of inhibition.[4][12]

2. α-Amylase Inhibition Assay

This colorimetric assay is used to screen for inhibitors of α-amylase.

-

Reagent Preparation: Prepare sodium phosphate (B84403) buffer, α-amylase solution, 1% starch solution, and DNSA reagent.

-

Reaction Mixture: In a 96-well plate, add the test compound, α-amylase solution, and incubate for 10 minutes at 37°C.

-

Substrate Addition: Add the starch solution to initiate the reaction and incubate for another 20 minutes at 37°C.

-

Color Development: Stop the reaction by adding DNSA reagent and heat the plate in a boiling water bath for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance at 540 nm.[9]

Visualizations: Pathways and Workflows

General Synthesis Workflow for this compound Derivatives

Caption: General synthesis workflow for hydrazone derivatives.

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Signaling Pathway for Hydrazone-Induced Apoptosis

Caption: Simplified signaling pathway of apoptosis induction.

Mechanism of MAO Inhibition

Caption: Mechanism of action of MAO inhibitors.

Conclusion

The diverse biological activities of this compound derivatives underscore their importance as a scaffold in medicinal chemistry. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. The demonstrated efficacy in antimicrobial, anticancer, and enzyme inhibition assays, coupled with favorable structure-activity relationships, suggests that further exploration and optimization of these derivatives could lead to the development of novel and effective therapeutic agents. The visualizations of key pathways and experimental workflows offer a clear conceptual framework for understanding their mechanisms of action and for designing future studies. Continued investigation into this promising class of compounds is warranted to fully realize their therapeutic potential.

References

- 1. Novel isoniazid-hydrazone derivatives induce cell growth inhibition, cell cycle arrest and apoptosis via mitochondria-dependent caspase activation and PI3K/AKT inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Apoptosis: THE Role of Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Fischer Indole Synthesis of 6-Fluoro-2-methyl-1H-indole using (4-Fluorophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction